Technical Documentation Center

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
  • CAS: 1036963-09-3

Core Science & Biosynthesis

Foundational

Solubility profile of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in organic solvents

An in-depth technical analysis of the solubility profile for 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine requires a rigorous understanding of its physicochemical properties, regulatory constraints, and thermodynam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solubility profile for 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine requires a rigorous understanding of its physicochemical properties, regulatory constraints, and thermodynamic behavior. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing instead on the mechanistic causality of solvation and providing a self-validating framework for experimental determination.

Structural Causality and Solvation Mechanics

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1036963-09-3) is a highly functionalized 7-azaindole derivative[1]. In pharmaceutical development, predicting and manipulating the solubility of such building blocks is critical for route scouting, crystallization, and formulation.

The solubility profile of this compound is dictated by the push-pull electronic effects and steric hindrance of its specific functional groups:

  • 7-Azaindole Core: Provides a planar, aromatic scaffold. The pyrrole nitrogen acts as a strong hydrogen bond donor (HBD), while the pyridine nitrogen acts as a hydrogen bond acceptor (HBA).

  • 5-Amino Group: This primary amine significantly increases the topological polar surface area (TPSA). It acts as a dual HBD/HBA, driving high solubility in polar aprotic and protic solvents.

  • 4-Fluoro & 2-Methyl Substituents: These groups introduce localized lipophilicity. The 2-methyl group provides steric shielding near the pyrrole NH, slightly disrupting intermolecular hydrogen bonding (lowering crystal lattice energy). Paradoxically, this steric hindrance enhances solubility in moderately polar organic solvents compared to an unsubstituted azaindole.

Due to these features, the compound exhibits exceptional solubility in strongly coordinating solvents (like DMSO)[2], moderate solubility in alcohols, and poor solubility in non-polar aliphatic hydrocarbons.

Solvent Selection Strategy: Balancing Efficacy and ICH Compliance

Solvent selection must not be driven solely by solvation capacity; it must be strictly aligned with regulatory safety standards. The choice of organic solvent for processing this azaindole derivative should follow the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents[3].

  • Class 1 Solvents (e.g., Benzene, Carbon Tetrachloride): Strictly avoided due to unacceptable toxicity and environmental hazards[3].

  • Class 2 Solvents (e.g., Methanol, Dichloromethane, Acetonitrile): Used with caution. While Dichloromethane (DCM) provides excellent dispersion forces for fluorinated aromatics, its residual limits are tightly controlled (Permitted Daily Exposure of 6.0 mg/day)[3].

  • Class 3 Solvents (e.g., Ethanol, Ethyl Acetate): The preferred choice for late-stage crystallization and scale-up due to lower toxicity and higher permitted daily exposures (PDE ≥ 50 mg/day)[3].

G Root Solvent Selection for Azaindole Derivative C1 ICH Class 1 (Avoid) Root->C1 C2 ICH Class 2 (Limit) Root->C2 C3 ICH Class 3 (Preferred) Root->C3 S4 DMSO / DMF (High Solvation, Early Stage) Root->S4 S1 Benzene, CCl4 (Toxicity Risk) C1->S1 S2 MeOH, DCM, MeCN (Moderate Solvation) C2->S2 S3 EtOH, EtOAc, Acetone (Optimal for Scale-up) C3->S3

Figure 1: Solvent Selection Logic based on ICH Q3C Guidelines and Solvation Capacity.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, we employ a rigorous Shake-Flask method coupled with HPLC-UV quantification[4][5]. Kinetic solubility assays (e.g., rapid DMSO dilution) are prone to supersaturation and are insufficient for process chemistry; true thermodynamic equilibrium must be established[6].

Step-by-Step Methodology & Causality:

  • Saturation: Weigh out an excess amount (~50 mg) of the solid compound into a 2 mL amber glass vial. Add 1.0 mL of the target organic solvent.

    • Causality: Amber glass is utilized to prevent potential photo-oxidation of the primary amine, ensuring chemical integrity during the prolonged assay.

  • Equilibration: Seal the vials with PTFE-lined caps and place them in an orbital shaker incubator at 25.0 ± 0.1 °C, shaking at 300 rpm for 24 to 48 hours[5].

    • Causality: A minimum of 24 hours ensures the dissolution process fully overcomes the crystal lattice energy, reaching a true thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Extract the supernatant and filter it through a 0.45 µm PTFE syringe filter[6].

    • Causality: PTFE is specifically chosen over Nylon or PES because it minimizes non-specific binding of the lipophilic fluoro-methyl-azaindole core, preventing artificially low concentration readings.

  • Quantification & Self-Validation: Dilute the filtrate with the HPLC mobile phase. Analyze via HPLC-UV (e.g., at 254 nm) against a validated 5-point calibration curve.

    • System Validation: Run all solvent samples in biological triplicate. The protocol dictates that a coefficient of variation (CV) > 5% among replicates triggers an automatic re-assay to ensure absolute trustworthiness of the data.

G N1 Solid Compound (Excess) N2 Solvent Addition (ICH Evaluated) N1->N2 N3 Equilibration (24h, 25°C) N2->N3 N4 Phase Separation (PTFE Filtration) N3->N4 N5 HPLC-UV Quantification N4->N5

Figure 2: Standardized Shake-Flask Thermodynamic Solubility Workflow.

Quantitative Solubility Matrix

Based on the physicochemical properties of the highly functionalized 7-azaindole scaffold and empirical baseline data from structurally analogous compounds[2], the following table summarizes the solubility profile of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine at 25°C.

SolventICH ClassificationEstimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Unclassified> 100.0Strong dipole-dipole; H-bond acceptance from amine/pyrrole[2].
Methanol (MeOH) Class 2~ 45.0Strong H-bond donor and acceptor interactions.
Ethanol (EtOH) Class 3~ 25.0Moderate H-bond networking; preferred for green chemistry scale-up.
Dichloromethane (DCM) Class 2~ 15.0Halogen bonding and dispersion forces with the fluoro-aromatic core.
Ethyl Acetate (EtOAc) Class 3~ 10.0Moderate dipole interactions; limited H-bond capacity.
n-Hexane Class 2< 1.0Incapable of disrupting the polar crystal lattice network.

Note: Values are representative estimates derived from the functional group contributions of the azaindole core. Exact values must be empirically verified for specific polymorphic forms using the protocol outlined in Section 3.

References

  • BLD Pharm: 1036963-09-3 | 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Product Specifications. 1

  • U.S. Food and Drug Administration (FDA): Q3C — Tables and List Guidance for Industry (ICH Guidelines for Residual Solvents). 3

  • Bienta: Shake-Flask Solubility Assay Methodology. 4

  • U.S. Environmental Protection Agency (EPA) / Regulations.gov: Determination of Water/Solvent Solubility Using the Shake Flask Method (OPPTS Guidelines). 5

  • Protocols.io: Shake-Flask Aqueous/Organic Solubility Assay. 6

  • MedChemExpress: 7-Azaindole Biochemical Reagent Solubility Profile. 2

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives in Kinase Drug Discovery

Target Audience: Researchers, Assay Scientists, and Medicinal Chemists Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Profiling, JAK/STAT Pathway Modulation Introduction & Pharmacophore Rationale The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Medicinal Chemists Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Profiling, JAK/STAT Pathway Modulation

Introduction & Pharmacophore Rationale

The compound 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1036963-09-3) is a highly privileged building block utilized in the synthesis of ATP-competitive kinase inhibitors. Its core structure is based on the 7-azaindole scaffold, which has been extensively validated as a premier hinge-binding motif in oncology and immunology drug discovery[1].

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is engineered before designing the assay cascade:

  • The 7-Azaindole Core: The pyridine nitrogen (N7) and pyrrole amine (N1-H) act as a bidentate hydrogen bond acceptor-donor pair, perfectly mimicking the binding of the adenine ring of ATP to the kinase hinge region (e.g., Leu932 in JAK2)[2].

  • 4-Fluoro Substitution: The highly electronegative fluorine atom lowers the pKa of the adjacent pyrrole N-H. This electronic tuning strengthens the hydrogen bond donated to the hinge backbone carbonyl. Additionally, it blocks metabolic oxidation at the C4 position, improving the pharmacokinetic half-life.

  • 2-Methyl Substitution: This group occupies a small, conserved hydrophobic pocket near the gatekeeper residue. It introduces a steric boundary that can drastically improve kinome selectivity by clashing with kinases possessing bulky gatekeeper amino acids.

  • 5-Amine Handle: The primary amine serves as the critical synthetic vector. It allows medicinal chemists to perform amide couplings or urea formations, extending the molecule out of the ATP pocket toward the solvent-exposed region or the DFG-motif to capture additional binding affinity[3].

In Vitro Screening Workflow

To evaluate derivatives synthesized from this fragment, a robust, self-validating assay cascade is required. We employ a two-tiered approach: a biochemical assay to confirm direct target engagement, followed by a cellular mechanistic assay to verify membrane permeability and functional pathway inhibition.

Workflow A 1. Scaffold Derivatization (5-Amine Coupling) B 2. Biochemical Profiling (ADP-Glo Assay) A->B C 3. Hit Triage & Validation (Z'-factor > 0.6) B->C D 4. Cellular Efficacy (pSTAT3 AlphaLISA) C->D E 5. Counter-Screening (Cytotoxicity) D->E

Fig 1: Step-by-step in vitro triage workflow for 7-azaindole kinase inhibitors.

Protocol A: Biochemical Target Engagement (ADP-Glo Kinase Assay)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of 7-azaindole derivatives against isolated JAK1/2 kinase domains.

Causality & Rationale: We utilize the ADP-Glo™ Kinase Assay because it is a homogeneous, universal platform that measures ADP formation. Unlike antibody-based assays, it is independent of the specific peptide substrate sequence. Crucially, the ATP concentration must be set exactly at the apparent Km​ of the specific kinase. According to the Cheng-Prusoff equation, running the assay at the ATP Km​ ensures that the measured IC50​ is directly proportional to the inhibitor's true binding affinity ( Ki​ ), allowing for accurate structure-activity relationship (SAR) tracking.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Serially dilute the 7-azaindole derivatives (3-fold, 10-point curve) in 100% DMSO. Transfer to the 384-well assay plate yielding a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 2 µL of recombinant JAK1 or JAK2 enzyme (optimized to consume <10% of ATP to maintain initial velocity conditions).

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix. Self-Validation Check: Ensure ATP is at the pre-determined Km​ (e.g., 15 µM for JAK1).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes.

  • Detection & QC: Read luminescence on a multi-mode microplate reader.

    • Self-Validation: Calculate the Z'-factor using the "No Enzyme" (background) and "Vehicle" (max signal) controls. A Z'-factor > 0.6 is mandatory to validate the run.

Protocol B: Cellular Mechanistic Assay (AlphaLISA pSTAT3)

Objective: Assess the ability of the compounds to penetrate the cell membrane and inhibit intracellular JAK/STAT signaling.

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. Compounds may suffer from poor permeability, active efflux, or inability to compete with the high intracellular ATP concentrations (typically 1–5 mM). We utilize a wash-free AlphaLISA assay to quantify the phosphorylation of STAT3 (pSTAT3) following cytokine stimulation. A parallel cytotoxicity counter-screen is mandatory; this ensures that a reduction in the pSTAT3 signal is due to genuine target engagement rather than compound-induced cell death.

Pathway IL6 IL-6 Cytokine Rec Receptor Complex IL6->Rec Binds JAK JAK Kinase Rec->JAK Activates STAT STAT3 Monomer JAK->STAT Phosphorylates Inh 7-Azaindole Inhibitor Inh->JAK Blocks ATP Pocket pSTAT pSTAT3 Dimer STAT->pSTAT Dimerization

Fig 2: JAK/STAT signaling pathway and the mechanism of ATP-competitive inhibition.

Step-by-Step Methodology:
  • Cell Seeding: Seed TF-1 cells (erythroleukemia cell line) at 20,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the serially diluted 7-azaindole derivatives. Incubate for 1 hour. Rationale: This pre-incubation allows the compound to equilibrate across the cell membrane and bind the kinase prior to pathway activation.

  • Pathway Stimulation: Stimulate the cells with 50 ng/mL of human IL-6 for exactly 15 minutes to induce maximal STAT3 phosphorylation.

  • Lysis: Add 4X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to prevent endogenous phosphatases from artificially lowering the pSTAT3 signal post-lysis. Agitate for 10 minutes.

  • Bead Addition: Add the AlphaLISA Acceptor Beads (binds total STAT3) and incubate for 1 hour. Under subdued light, add the Streptavidin Donor Beads (binds the biotinylated anti-pSTAT3 antibody). Incubate for 1 hour in the dark.

  • Detection: Read the plate using an Alpha-enabled reader (Excitation: 680 nm, Emission: 615 nm).

Representative Data & Interpretation

The table below summarizes a representative optimization campaign starting from the bare 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine fragment. Notice how derivatization at the 5-amine position drastically improves both biochemical affinity and cellular efficacy.

CompoundStructural ModificationJAK1 IC50​ (nM)JAK2 IC50​ (nM)Cell pSTAT3 EC50​ (nM)Cell Viability ( CC50​ )
Fragment Core None (Unmodified 5-NH₂)>10,000>10,000N/A>50 µM
Derivative A 5-Amide extension45120310>50 µM
Derivative B 5-Urea extension122885>50 µM
Tofacitinib Positive Control3445>50 µM

Data Interpretation: The bare fragment exhibits weak affinity ( IC50​ > 10 µM), which is typical for low-molecular-weight FBDD starting points. By utilizing the 5-amine to append an amide (Derivative A) or a urea (Derivative B) that reaches into the solvent channel, biochemical potency is driven down into the low nanomolar range. The cellular EC50​ values track closely with the biochemical data, indicating excellent membrane permeability, while the CC50​ > 50 µM confirms that the drop in pSTAT3 is due to genuine kinase inhibition, not cytotoxicity.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: International Journal of Molecular Sciences (NIH PMC) URL:[Link][2]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link][1]

  • Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

Sources

Application

Application Note: Strategic Functionalization of the Pyrrolo[2,3-b]pyridine Core Using 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal reactivity mapping, and validated experimental protocols. Introduction The 7-azaindole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal reactivity mapping, and validated experimental protocols.

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized for its role in potent kinase inhibitors such as Vemurafenib and Pexidartinib[1]. Its utility stems from the ability of the N1-H and N7 atoms to act as a bidentate hydrogen bond donor-acceptor pair, perfectly mimicking the binding mode of ATP within the kinase hinge region[1].

Working with highly substituted derivatives like 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1036963-09-3) presents a unique opportunity for medicinal chemists. This specific building block offers three orthogonal handles for late-stage functionalization:

  • C4-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (SNAr)[2].

  • C5-Amine: Primed for Buchwald-Hartwig cross-coupling or amidation[3].

  • N1-Pyrrole: Available for alkylation or reversible protection to tune solubility and electronic properties[4].

This application note details the causality behind experimental choices when functionalizing this core, providing self-validating protocols designed to maximize yield and regioselectivity.

Structural Analysis & Reactivity Mapping

Understanding the electronic distribution of the 7-azaindole core is critical for predicting its reactivity. The pyridine ring is inherently electron-deficient, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

When a highly electronegative fluorine atom is positioned at C4, it severely polarizes the C4–F bond. Unlike standard aryl fluorides, the 4-fluoro-7-azaindole system is exceptionally reactive toward SNAr because the electron-withdrawing N7 nitrogen stabilizes the intermediate Meisenheimer complex[5]. Conversely, the C5-amine is exocyclic and electron-rich, making it an ideal nucleophile for transition-metal-catalyzed cross-couplings[3].

ReactivityMap Core 4-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridin-5-amine C4 C4-Fluoro Highly activated for SNAr (Nucleophilic Aromatic Substitution) Core->C4 C5 C5-Amine Buchwald-Hartwig Coupling Amidation / Reductive Amination Core->C5 N1 N1-Pyrrole Protection (SEM, Boc) Alkylation Core->N1 C2 C2-Methyl Steric Hindrance Kinase Pocket Tuning Core->C2 N7 N7-Pyridine Kinase Hinge Binder Hydrogen Bond Acceptor Core->N7

Fig 1. Orthogonal reactivity handles of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Synthetic Strategy & Workflow

To prevent catalyst poisoning and unwanted side reactions (such as N1-arylation during Buchwald-Hartwig coupling), a sequential protection-functionalization-deprotection strategy is highly recommended[4].

Workflow Start Starting Material (CAS: 1036963-09-3) Step1 N1-Protection (SEM-Cl, NaH) Start->Step1 Yield >90% Step2 C4-SNAr (2° Amine, MW) Step1->Step2 Handle 1 Step3 C5-Coupling (Pd-Cat, Ar-X) Step2->Step3 Handle 2 Step4 Deprotection (TBAF or TFA) Step3->Step4 Polish

Fig 2. Sequential functionalization workflow for the 7-azaindole core.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS mass tracking) are embedded to ensure experimental integrity.

Protocol A: N1-Protection via SEM-Cl

Rationale: The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is chosen over Boc because it is stable to the strong bases (e.g., LiHMDS, NaOtBu) and elevated temperatures required for subsequent SNAr and Buchwald-Hartwig steps[4].

  • Preparation: Charge a flame-dried round-bottom flask with 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Causality: The evolution of H2 gas indicates successful deprotonation of the acidic N1 proton. Stir for 30 minutes until bubbling ceases.

  • Electrophilic Addition: Dropwise add SEM-Cl (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via LC-MS. The target mass should shift from [M+H]+=166.1 to [M+H]+=296.1 .

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Microwave-Assisted C4-SNAr Displacement

Rationale: Fluoride is an exceptional leaving group in SNAr reactions. Microwave irradiation drastically reduces reaction times from days to minutes while preventing thermal degradation of the exocyclic C5-amine[5].

  • Preparation: In a microwave vial, dissolve the SEM-protected intermediate (1.0 equiv) in N-Methyl-2-pyrrolidone (NMP, 0.5 M).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine or piperidine, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as an acid scavenger to neutralize the HF generated, preventing protonation of the nucleophilic amine.

  • Irradiation: Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.

  • Validation: LC-MS should indicate complete consumption of the fluorinated starting material.

  • Workup: Dilute with water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol C: C5-Buchwald-Hartwig Amination

Rationale: Coupling an aryl halide to the C5-amine requires a bulky, electron-rich phosphine ligand to facilitate reductive elimination. The BrettPhos or RuPhos precatalyst systems are highly effective for primary heteroarylamines[3].

  • Preparation: In an oven-dried Schlenk tube, combine the C4-substituted, N1-SEM-protected intermediate (1.0 equiv), the aryl bromide (1.2 equiv), Cs2​CO3​ (2.0 equiv), and RuPhos Pd G3 precatalyst (5 mol%).

  • Solvent: Evacuate and backfill with argon (3x). Add degassed anhydrous 1,4-Dioxane (0.1 M). Causality: Degassing is strictly required to prevent oxidation of the Pd(0) active species.

  • Heating: Stir at 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

The table below summarizes expected outcomes based on validated literature parameters for the functionalization of 4-fluoro-7-azaindole derivatives[2][3][5].

Reaction TypePositionReagents / CatalystTemp / TimeExpected YieldRegioselectivity
N1-Protection N1SEM-Cl, NaH, DMF0 °C to RT, 2h85 - 95%>99% (N1 over C5-NH2)
SNAr C4Morpholine, DIPEA, NMP150 °C (MW), 0.5h75 - 90%Exclusive to C4
Cross-Coupling C5Ar-Br, RuPhos Pd G3, Cs2​CO3​ 100 °C, 12h60 - 85%Exclusive to C5
Deprotection N1TFA, DCM, then EthylenediamineRT, 4h80 - 90%N/A

References

  • Takayuki, I., & Masaaki, S. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. URL:[Link]

  • Aksenov, V. V., et al. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(22), 4195–4197. URL:[Link]

  • Henderson, J. L., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(15), 4164–4167. URL:[Link]

  • Arukwe, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(16), 3656. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. As a key intermediate in medicinal chemistry, optimizing its synthesis is crucial for the efficient development of novel therapeutic agents.[1][2]

Synthetic Strategy Overview

A common and scalable synthetic route to 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine begins with a suitable 2-methyl-7-azaindole derivative. The core strategy involves three key transformations:

  • Fluorination: Introduction of a fluorine atom at the C4 position of the pyrrolo[2,3-b]pyridine core.

  • Nitration: Regioselective introduction of a nitro group at the C5 position.

  • Reduction: Conversion of the nitro group to the target primary amine.

This multi-step approach allows for controlled functionalization and generally provides good overall yields.[3]

Synthetic_Pathway Start 2-Methyl-1H-pyrrolo[2,3-b]pyridine Intermediate1 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine Start->Intermediate1 Fluorination Intermediate2 4-Fluoro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Intermediate1->Intermediate2 Nitration FinalProduct 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Intermediate2->FinalProduct Reduction Troubleshooting_Nitration Start Low Regioselectivity in Nitration Cause1 Multiple Reactive Sites (C3, N1, C5) Start->Cause1 Cause2 Harsh Reaction Conditions Start->Cause2 Solution1 Use N-Protecting Group (e.g., TIPS, Bs) Cause1->Solution1 Solution2 Employ Milder Nitrating Agents (e.g., KNO3/H2SO4) Cause2->Solution2 Solution3 Optimize Reaction Temperature (e.g., 0-5 °C) Cause2->Solution3

Sources

Optimization

Technical Support Center: HPLC Purification of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine .

This molecule presents a unique chromatographic challenge: it contains a highly basic primary amine at the 5-position and a basic pyridine nitrogen within its 7-azaindole core. The electron-withdrawing 4-fluoro group modulates the pKa, but the compound remains highly polar and polybasic. Without precise control over the chromatographic environment, researchers will inevitably encounter severe peak tailing, retention time drift, and poor recovery.

This guide synthesizes causality-driven troubleshooting, self-validating protocols, and empirical data to ensure robust preparative scale-up.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound exhibit severe peak tailing (As > 2.0) on standard C18 columns? Causality: Peak tailing for basic amines is primarily driven by secondary retention mechanisms. At neutral to mildly acidic pH (pH 5–7), both the primary amine and the pyridine nitrogen are protonated (positively charged). Traditional silica-based C18 columns contain unbonded, residual silanol groups (Si-OH) that ionize to Si-O⁻ at pH > 3.0[1]. The electrostatic cation-exchange interaction between your positively charged azaindole and the negatively charged silanols causes analyte molecules to lag, resulting in a severely tailed peak[2]. Resolution: You must suppress silanol ionization by lowering the mobile phase pH to ≤ 2.5 using 0.1% Trifluoroacetic acid (TFA), or switch to a base-deactivated/Charged Surface Hybrid (CSH) column that utilizes a positive surface charge to inherently repel basic analytes[3].

Q2: My retention times are shifting unpredictably between runs. How do I stabilize them? Causality: Retention time drift occurs when the mobile phase pH is too close to the pKa of the analyte's ionizable groups. If the pH is within ±1 unit of the basic nitrogen's pKa, the molecule exists in a dynamic equilibrium of protonated and unprotonated states[4]. Minor fluctuations in buffer preparation or column equilibration will drastically shift the retention factor ( k ). Resolution: Ensure the mobile phase pH is at least 2 units away from the pKa[4]. For this compound, operate at either pH 2.0 (fully protonated, using ion-pairing agents) or pH 10.0 (fully deprotonated, using volatile buffers).

Q3: I am losing compound during the concentration/lyophilization step post-purification. What is happening? Causality: Primary aromatic amines are highly susceptible to oxidation, and the electron-rich azaindole core can degrade under prolonged exposure to heat, light, or oxygen. Furthermore, if you used a high concentration of TFA during HPLC, the resulting TFA-salt of the amine can be hygroscopic or prone to degradation during aggressive solvent evaporation. Resolution: Use mass-directed fraction collection to minimize the volume of collected eluent. Lyophilize immediately in the dark, and consider using a milder volatile buffer like Ammonium Bicarbonate (pH 10.0) instead of TFA if the freebase form is required.

Part 2: Logical Workflows & Visualizations

To systematically resolve peak shape issues, follow the diagnostic decision tree below.

HPLC_Troubleshooting Start Issue: Peak Tailing or Broadening of Azaindole CheckPH Is Mobile Phase pH < 3.0 or > 9.0? Start->CheckPH AdjustPH Adjust pH: Low (0.1% TFA) or High (10mM NH4HCO3) CheckPH->AdjustPH No CheckCol Is Column Base-Deactivated or Hybrid (e.g., CSH/BEH)? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch to CSH C18 or BEH C18 Column CheckCol->SwitchCol No AddModifier Add Silanol Blocker (e.g., TEA) or Ion-Pair CheckCol->AddModifier Yes, but tailing persists Success Optimal Peak Symmetry (As < 1.2) CheckCol->Success Yes, resolved SwitchCol->AddModifier AddModifier->Success

Diagnostic workflow for resolving basic amine peak tailing in RP-HPLC.

pH_Dependence LowPH Low pH (< 3.0) Fully Protonated (+) High Polarity MidPH Mid pH (5.0 - 7.0) Partial Protonation Dynamic Equilibrium LowPH->MidPH Increase pH LowRet Low Retention (RP-HPLC) Needs Ion-Pairing (TFA) LowPH->LowRet HighPH High pH (> 9.0) Fully Deprotonated (Neutral) High Lipophilicity MidPH->HighPH Increase pH MidRet Poor Peak Shape Severe Tailing MidPH->MidRet HighRet High Retention Excellent Peak Shape HighPH->HighRet

Logical relationship between mobile phase pH, ionization state, and chromatography.

Part 3: Quantitative Data Summaries

The following table summarizes the empirical chromatographic behavior of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine under various mobile phase conditions. Use this data to benchmark your own method development.

Mobile Phase SystempHStationary PhasePeak Asymmetry ( As​ )Retention Factor ( k )Mechanistic Observation
Water / MeCN (No Additives)6.5Standard C183.21.5Severe tailing due to ionized silanols interacting with the protonated amine.
0.1% Formic Acid (aq) / MeCN2.7Standard C181.80.8Partial silanol suppression; As​ improved but still suboptimal for preparative loads.
0.1% TFA (aq) / 0.1% TFA (MeCN)2.0Standard C181.32.1Complete silanol suppression; TFA acts as an ion-pairing agent increasing k .
10 mM NH4​HCO3​ / MeCN10.0BEH C18 (Hybrid)1.14.5Amine fully deprotonated; hydrophobic retention dominates, yielding excellent symmetry.
0.1% Formic Acid (aq) / MeCN2.7CSH C181.051.2Positive surface charge on stationary phase repels basic amine, eliminating tailing[3].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not scale up blindly. Use this self-validating protocol to determine the optimal preparative conditions.

Protocol: Two-Tiered pH Scouting for Preparative Scale-Up

Objective: Identify the optimal pH environment to ensure high mass recovery and peak purity. Self-Validation Criterion: The chosen method must yield a Peak Asymmetry ( As​ ) of < 1.5 and a Resolution ( Rs​ ) of > 2.0 from nearest synthesis impurities before scaling up.

Step 1: System Suitability Test (SST) & Baseline Establishment

  • Prepare a 1 mg/mL standard of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in LC-MS grade DMSO.

  • Inject 5 µL onto an analytical C18 column (e.g., 4.6 x 100 mm, 5 µm).

  • Run a generic 5–95% gradient over 10 minutes using unbuffered Water/Acetonitrile.

  • Validation Check: Calculate As​ at 10% peak height. If As​ > 2.0, the system fails validation due to secondary interactions. Proceed to Step 2.

Step 2: Low-pH Ion-Pairing Screen (pH 2.0)

  • Switch mobile phase A to 0.1% TFA in Water and B to 0.1% TFA in Acetonitrile.

  • Flush the column with 10 column volumes (CV) to fully equilibrate the stationary phase.

  • Inject the standard. The TFA will ion-pair with the protonated 5-amine and pyridine nitrogen, increasing lipophilicity and retention while suppressing silanols.

  • Validation Check: If As​ < 1.5, this method is viable for scale-up. (Note: TFA must be removed post-purification via lyophilization or salt-exchange).

Step 3: High-pH Freebase Screen (pH 10.0)

  • Switch to a high-pH tolerant hybrid column (e.g., Waters BEH C18). Standard silica will dissolve at this pH.

  • Use 10 mM Ammonium Bicarbonate (pH 10.0) as Mobile Phase A and Acetonitrile as B.

  • Inject the standard. At pH 10, the basic groups are deprotonated, allowing pure reversed-phase partitioning without ion-exchange interference.

  • Validation Check: Compare the k and As​ against Step 2. Select the method providing the highest resolution from synthesis impurities.

Step 4: Scale-Up Execution

  • Calculate the scale-up flow rate using the formula: Fprep​=Fanalytical​×(dprep​/danalytical​)2 .

  • Maintain the identical gradient profile and column chemistry.

  • Collect fractions using mass-directed triggering (MS-Prep) targeting the [M+H]+ ion ( m/z 166.1).

Part 5: References

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex Knowledge Base URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions Chromatography Articles URL:[Link]

  • Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 Source: Waters Corporation Knowledge Base URL:[Link]

  • Title: How can I prevent peak tailing in HPLC? Source: ResearchGate Community Discussions URL: [Link]

Sources

Troubleshooting

Reducing byproduct formation in 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine reactions

Technical Support Center: 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine A Senior Application Scientist's Guide to Mitigating Byproduct Formation in Key Synthetic Reactions Welcome to the technical support guide for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

A Senior Application Scientist's Guide to Mitigating Byproduct Formation in Key Synthetic Reactions

Welcome to the technical support guide for 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a critical building block in modern medicinal chemistry. This molecule, which we will refer to as 4F-2M-PPA , is a 7-azaindole derivative frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics. However, its rich chemical functionality, including a nucleophilic amine, an acidic pyrrole N-H, and a potentially coordinating pyridine nitrogen, presents unique challenges in synthetic applications.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions, minimizing byproduct formation and maximizing yield and purity.

Frequently Asked Questions: Understanding Common Byproducts

This section addresses the most common impurities and side reactions encountered when working with 4F-2M-PPA , focusing on the mechanistic origins of their formation.

Q1: My LC-MS analysis shows a high molecular weight peak (approx. double the mass of my product). What is this and why does it form?

A1: You are likely observing the formation of a dimer or related oligomeric byproduct. The 7-azaindole scaffold has a strong tendency to self-associate through hydrogen bonding, forming dimers in solution.[1][2] While this is a reversible physical phenomenon, it predisposes the molecules to undergo irreversible chemical reactions under synthetic conditions.

Root Causes:

  • Oxidative Coupling: In the presence of trace oxygen and a palladium catalyst, oxidative coupling between two molecules of the amine can occur, leading to undesired bi-aryl or azo-type byproducts. Maintaining a strictly inert atmosphere is critical.

  • Intermolecular Condensation: Under harsh basic or thermal conditions, intermolecular reactions between the amine of one molecule and an activated position on another can lead to dimer formation.

Q2: My cross-coupling reaction starts but then stalls, and I observe a black precipitate. What has gone wrong?

A2: This is a classic sign of palladium catalyst decomposition into "palladium black."[3] The primary cause for this with 7-azaindole substrates is catalyst poisoning by the pyridine nitrogen.

Mechanistic Explanation: The lone pair of electrons on the pyridine nitrogen (at position 7) can coordinate strongly to the palladium center. This coordination occupies a site that is necessary for the catalytic cycle to proceed (e.g., for oxidative addition or reductive elimination), effectively poisoning the catalyst and causing it to precipitate out of solution as inactive Pd(0) metal.[3][4] This is one of the most significant challenges when using 7-azaindole derivatives in palladium-catalyzed reactions.[5]

Q3: I am attempting a Buchwald-Hartwig amination and see evidence of a side-product where my aryl halide has coupled to the pyrrole nitrogen instead of the C5-amine. How can I improve selectivity?

A3: This is a result of competing nucleophilicity from the deprotonated pyrrole nitrogen. The pyrrole N-H proton is acidic and can be removed by the strong bases typically used in cross-coupling reactions, creating an alternative nucleophilic site.[5][6]

Controlling Selectivity: The choice of base is paramount. While strong bases like NaOt-Bu are effective, they can indiscriminately deprotonate multiple sites. In many cases, using a base like lithium bis(trimethylsilyl)amide (LiHMDS) can be advantageous. LiHMDS is known to be highly effective for coupling reactions with unprotected halo-azaindoles, potentially by forming a more soluble and selectively reactive lithium salt of the C5-amine.[5][7]

Q4: An impurity analysis shows my product has lost the fluorine atom, which has been replaced by another group from my reaction mixture. What causes this?

A4: This byproduct arises from a Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom at the C4 position is on a pyridine ring, which is an electron-deficient system. This makes the C4 position electrophilic and susceptible to attack by nucleophiles.

Contributing Factors:

  • Strong Nucleophiles: Excess amine, alkoxides (from bases like NaOt-Bu), or other nucleophiles present in the reaction can act as the attacking species.

  • High Temperatures: SNAr reactions are often accelerated by heat. If your desired reaction is sluggish, increasing the temperature may inadvertently promote this undesired pathway.[8][9]

Troubleshooting Guide: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone transformation for building C-N bonds, but it requires careful optimization when using substrates like 4F-2M-PPA . This guide provides a systematic approach to improving reaction outcomes.

Core Problem: Low Yield and/or Byproduct Formation in Buchwald-Hartwig Amination

The following workflow provides a logical progression for troubleshooting and optimization.

G cluster_0 Troubleshooting Workflow Start Reaction Failure (Low Yield / Byproducts) CheckCatalyst 1. Evaluate Catalyst System (Poisoning / Decomposition?) Start->CheckCatalyst CheckBase 2. Assess Base & Solvent (Selectivity / Stability?) CheckCatalyst->CheckBase If Pd Black or Stall Success Reaction Optimized (>80% Yield) CheckCatalyst->Success If Yield Improves CheckConditions 3. Refine Reaction Conditions (Temperature / Time?) CheckBase->CheckConditions If N-H or S N Ar Byproducts CheckConditions->Success If Purity Improves

Caption: A systematic workflow for troubleshooting Buchwald-Hartwig reactions.

Step 1: The Catalyst System is Paramount

Catalyst poisoning is the most probable failure mode. The solution is to use a palladium pre-catalyst and a specialized ligand that can outcompete the substrate's pyridine nitrogen.

  • Use a Modern Pre-catalyst: Instead of sources like Pd(OAc)₂, use well-defined palladium pre-catalysts (e.g., RuPhos-Pd-G3, DavePhos-Pd-G4). These form the active Pd(0) species more cleanly and reliably.[4][10]

  • Select a Sterically Hindered Biarylphosphine Ligand: These ligands are essential. Their bulkiness creates a protective pocket around the palladium atom, which facilitates the desired C-N bond-forming reductive elimination step while sterically hindering coordination from the substrate's pyridine nitrogen.[3][5]

G cluster_0 Unfavorable: Catalyst Poisoning cluster_1 Favorable: Steric Protection Pd_poisoned Pd PyridineN Pyridine-N Pd_poisoned->PyridineN Strong Coordination (Inhibition) Pd_protected Pd Ligand Bulky Ligand Pd_protected->Ligand Forms Active Complex PyridineN_blocked Pyridine-N Ligand->PyridineN_blocked Steric Hindrance

Sources

Optimization

Overcoming steric hindrance in 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine coupling reactions

Welcome to the Technical Support Center for advanced C–N cross-coupling. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the functionalization of 4-Fluoro-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced C–N cross-coupling. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the functionalization of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine .

Due to the extreme electronic deactivation and steric shielding inherent to this 7-azaindole derivative, standard Buchwald-Hartwig amination protocols frequently fail. This guide dissects the mechanistic causality behind these failures and provides validated, self-correcting workflows to achieve high-yielding couplings.

Mechanistic Bottlenecks & Causality (Troubleshooting Q&A)

Q: Why does 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine consistently yield <10% product under standard Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃ / XPhos)? A: The failure is rooted in a dual electronic and steric bottleneck at the amine coordination step. The 7-azaindole core is inherently electron-deficient, and the C4-fluorine exerts a powerful inductive pull ( −I effect), drastically reducing the nucleophilicity of the C5-amine. Sterically, the C4-F creates a tight, repulsive pocket. When the amine struggles to coordinate to the Pd(II) intermediate, the catalytic cycle stalls. This prolonged lifetime of the uncoordinated Pd(II) species leads to off-target reactions, most notably β -hydride elimination, resulting in hydrodehalogenation of your aryl halide . Furthermore, the dibenzylideneacetone (dba) ligands from the precatalyst competitively bind to the Pd center, further blocking the hindered amine.

Q: How do I select the right ligand to overcome the C4-fluorine steric clash? A: You must abandon standard biaryl phosphines like XPhos and transition to hyper-bulky architectures such as tBuBrettPhos or biaryl phosphorinanes like AliPhos . The Causality: It is counterintuitive, but overcoming steric hindrance requires more steric bulk on the ligand. The extreme volume of AliPhos forces the palladium into a highly reactive, mono-ligated Pd(0) state, accelerating oxidative addition. More importantly, during the final reductive elimination step, the severe steric crowding between the bulky ligand and the hindered substrate lowers the activation energy barrier, effectively "pushing" the coupled product off the metal center to relieve steric strain.

Q: My reaction mixture turns black within 15 minutes, and I observe complete loss of the aryl halide but no product. What is happening? A: The black precipitate is "Pd black"—agglomerated, dead palladium. This occurs when the base deprotonates the Pd(II) complex before the hindered azaindole amine can coordinate, leading to rapid catalyst decomposition. The Fix: Switch to a Gen 3 or Gen 4 Palladacycle pre-catalyst (e.g., AliPhos Pd G3). These pre-catalysts ensure a strict 1:1 Ligand-to-Palladium ratio and activate rapidly under mild basic conditions, preventing the buildup of naked Pd species that are vulnerable to degradation .

Q: Is there a risk of defluorination or side reactions at the azaindole core when using strong bases like NaOtBu? A: Yes. While NaOtBu is the gold standard for many aminations, the C4-fluorine on an electron-deficient azaindole ring is highly susceptible to nucleophilic aromatic substitution (S N​ Ar) by strong alkoxides. Additionally, strong bases can deprotonate the azaindole N1-H (if unprotected), leading to catalyst poisoning via off-target coordination. You must switch to milder, non-nucleophilic bases like LiHMDS or Cs₂CO₃ .

Mechanistic Logic & Workflow Visualization

StericMechanism Pd0 Active Pd(0)L Catalyst (Bulky Ligand) OxAdd Oxidative Addition Intermediate: L-Pd(II)(Ar)X Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Clash at C4-F) OxAdd->Coord + Amine Amine 4-Fluoro-2-methyl- azaindole-5-amine Amine->Coord Deprot Base Deprotonation (LiHMDS / Cs2CO3) Coord->Deprot Overcoming Hindrance RedElim Reductive Elimination (Steric Relief Push) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled C-N Product RedElim->Product

Mechanistic pathway highlighting the steric bottleneck at the amine coordination step.

Quantitative Catalyst Evaluation

The following table summarizes the performance of various catalytic systems when coupling 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine with a standard ortho-substituted aryl chloride.

Catalyst SystemBaseSolvent / TempConversionPrimary Outcome / Failure Mode
Pd₂(dba)₃ + XPhosNaOtBuToluene, 100°C<10%Pd Black / Hydrodehalogenation
BrettPhos Pd G3LiHMDSDioxane, 80°C65%Unreacted Amine / Trace Dimer
AliPhos Pd G3 Cs₂CO₃ t-AmOH, 100°C 88% High Yield / Clean Conversion
(THP-Dipp)Pd(cinn)Cl*NaOtBuDioxane, 110°C75%Moderate defluorination (S N​ Ar)

*Expanded-ring N-heterocyclic carbene (NHC) complexes are excellent for hindered triazoles and azaindoles but require careful base selection to prevent defluorination .

Self-Validating Experimental Protocol

To ensure reliability, this protocol integrates an internal standard for quantitative NMR (qNMR) tracking, allowing the system to self-validate conversion and mass balance before workup.

Reagents & Stoichiometry:

  • Aryl Halide: 1.0 equiv (0.5 mmol)

  • 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: 1.2 equiv (0.6 mmol)

  • AliPhos Pd G3 Precatalyst: 2.0 mol%

  • Cs₂CO₃ (Anhydrous, finely milled): 2.0 equiv (1.0 mmol)

  • 1,3,5-Trimethoxybenzene (Internal Standard): 0.33 equiv

  • Solvent: Anhydrous tert-Amyl Alcohol (t-AmOH), 0.2 M

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with the aryl halide, the azaindole amine, AliPhos Pd G3, Cs₂CO₃, and 1,3,5-trimethoxybenzene.

    • Causality Check: Milling the Cs₂CO₃ increases surface area, which is critical because t-AmOH poorly solvates inorganic bases. The internal standard is inert and allows exact mass-balance tracking.

  • Solvent Addition: Add 2.5 mL of anhydrous t-AmOH. Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 100°C. Stir vigorously (800 rpm).

  • Validation Checkpoint (2 Hours): Stop stirring and allow the salts to settle. Extract a 50 µL aliquot via syringe.

    • Visual Validation: If the solution is clear yellow/orange, the catalytic cycle is active. If the solution is opaque black, ligand dissociation has occurred (abort and re-evaluate steric bulk).

    • Analytical Validation: Dilute the aliquot in DMSO- d6​ and acquire a rapid ¹H-NMR. Integrate the product peaks against the 1,3,5-trimethoxybenzene singlet (6.08 ppm).

  • Completion & Workup: Once qNMR confirms >95% conversion, cool to room temperature, dilute with EtOAc, and filter through a thin pad of Celite to remove palladium residues and inorganic salts.

Workflow Prep Glovebox Prep: Pd G3, Ligand, Base, qNMR Std Solvent Add Anhydrous t-AmOH (0.2 M Concentration) Prep->Solvent Heat Heat to 100°C (Vigorous Stirring) Solvent->Heat Check 2-Hour Validation Check (Visual & qNMR) Heat->Check Black Pd Black Precipitate? (Ligand Dissociation) Check->Black Clear Homogeneous Orange? (Active Catalysis) Check->Clear Action1 Halt: Switch to NHC or Biaryl Phosphorinane Black->Action1 Action2 Continue to >95% Conversion Clear->Action2

Self-validating experimental workflow for hindered amination protocols.

References

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 2020.[Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 2020.[Link]

  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. Dalton Transactions, 2012.[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 2022.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 2024.[Link]

Reference Data & Comparative Studies

Validation

Reference standard validation for 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

As a Senior Application Scientist, I approach the validation of critical chemical intermediates not merely as a compliance exercise, but as the foundational architecture of downstream clinical success. 4-Fluoro-2-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of critical chemical intermediates not merely as a compliance exercise, but as the foundational architecture of downstream clinical success. 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1036963-09-3) is a highly functionalized 7-azaindole derivative. In modern drug discovery, the 7-azaindole core acts as a privileged bioisostere for purines, forming the hinge-binding motif in numerous ATP-competitive kinase inhibitors. The specific functionalization of this molecule—a 4-fluoro group to block metabolic oxidation and modulate pKa, a 2-methyl group for steric alignment in lipophilic pockets, and a 5-amine for urea/amide linkage—makes it a high-value Critical Starting Material (CSM).

When transitioning a kinase inhibitor from discovery to clinical manufacturing, the analytical purity of this intermediate dictates the safety profile of the final Active Pharmaceutical Ingredient (API). This guide objectively compares the performance of a fully validated Reference Standard (RS) against standard commercial-grade reagents, providing a comprehensive, self-validating analytical framework.

The Causality of Purity: Why Commercial Grade is Insufficient

In early-stage research, commercial reagents evaluated solely by "HPLC Area %" are standard. However, Area % is not a true reflection of absolute purity. It ignores non-chromophoric impurities, inorganic salts, and trapped volatile solvents.

Using an uncharacterized batch of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine introduces a cascade of synthetic risks. For instance, a des-fluoro impurity or a regioisomer (e.g., 6-fluoro instead of 4-fluoro) will carry through the entire synthesis, resulting in a contaminated API. In kinase inhibitors, even a 0.5% structural impurity can cause severe off-target kinase cross-reactivity, leading to unpredicted clinical toxicity.

To mitigate this, [1] and [2] mandate the use of highly characterized specimens where absolute purity is established through orthogonal mass balance testing.

G SM 4-Fluoro-2-methyl- 7-azaindole (RS) API_Pure High-Purity API (Kinase Inhibitor) SM->API_Pure Controlled Synthesis Imp Des-fluoro Impurity (Uncharacterized) API_Imp Contaminated API Imp->API_Imp Carryover Target Selective Kinase Inhibition API_Pure->Target High Affinity OffTarget Off-Target Toxicity API_Imp->OffTarget Cross-Reactivity

Fig 1. Impact of starting material purity on downstream kinase inhibitor selectivity.

Performance Comparison: Commercial Reagent vs. Validated RS

The table below contrasts the analytical guarantees of a standard commercial catalog chemical versus a Reference Standard validated under ICH Q2(R2) protocols[2].

Analytical ParameterCommercial ReagentValidated Reference Standard (RS)Mechanistic Impact on Drug Development
Purity Determination ≥ 95% (HPLC Area %)≥ 99.5% (Mass Balance)Prevents impurity carryover; ensures accurate API dosing.
Structural Identity Basic 1H-NMR1H, 13C, 19F-NMR, HRMS, IRConfirms correct regioisomer (4-fluoro vs. 6-fluoro).
Water Content Not specified≤ 0.5% (Karl Fischer)Prevents stoichiometry errors and reagent hydrolysis.
Residual Solvents Not specifiedComplies with ICH Q3CEliminates catalyst poisoning during Pd-catalyzed couplings.
Inorganic Ash Not specified≤ 0.1% (Residue on Ignition)Ensures absence of heavy metal carryover.

The Self-Validating Mass Balance Protocol

A robust Reference Standard validation must be a self-validating system . We achieve this through the Mass Balance equation: Absolute Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganics).

If the calculated assay does not align with an independent quantitative NMR (qNMR) assessment within ±1.0%, the system flags an undetected impurity, forcing a re-evaluation of the chromatographic methods. This closed-loop logic ensures absolute trustworthiness.

MassBalance cluster_0 Orthogonal Impurity Profiling Start Total Sample Mass (100%) HPLC HPLC (UV/CAD) Organic Impurities Start->HPLC KF Karl Fischer Water Content Start->KF GC GC-FID Residual Solvents Start->GC ROI Residue on Ignition Inorganics Start->ROI Assay Absolute Purity (Assay) Calculated Value HPLC->Assay Subtract % KF->Assay Subtract % GC->Assay Subtract % ROI->Assay Subtract %

Fig 2. Self-validating mass balance approach for reference standard qualification.

Step-by-Step Experimental Methodologies

1. Chromatographic Purity (HPLC-UV/CAD)

  • Causality: Relying solely on UV detection is a critical flaw, as compounds lacking strong chromophores will be invisible. Coupling UV with Charged Aerosol Detection (CAD) ensures all non-volatile organic impurities are quantified. Furthermore, ICH Q2(R2) advises orthogonal separation modes[3]. We utilize both Reverse Phase (C18) and HILIC to ensure no impurities co-elute with the main peak.

  • Protocol:

    • Prepare a 1.0 mg/mL sample solution in 50:50 Water:Acetonitrile.

    • Inject 5 µL onto a Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm).

    • Execute a gradient elution from 5% to 95% Acetonitrile (modified with 0.1% Trifluoroacetic acid to suppress amine tailing) over 20 minutes.

    • Integrate peaks across both 254 nm (UV) and CAD channels.

2. Moisture Analysis (Karl Fischer Titration)

  • Causality: Thermogravimetric Analysis (TGA) measures total weight loss but cannot distinguish between water and volatile organics. Because 7-azaindoles readily form hydrates, Karl Fischer (KF) titration is strictly required to selectively quantify water content, preventing skewed stoichiometric calculations in downstream API synthesis.

  • Protocol:

    • Standardize the volumetric KF reagent using a certified 1.0% water standard.

    • Rapidly transfer 100 mg of the 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine sample into the sealed titration vessel to prevent ambient moisture absorption.

    • Titrate to the electrometric endpoint and calculate % w/w water.

3. Residual Solvent Analysis (Headspace GC-FID)

  • Causality: Solvents used in the synthesis of the azaindole (e.g., DMF, Ethyl Acetate) can remain trapped in the crystal lattice. If carried over, these solvents can poison palladium catalysts used in subsequent Suzuki-Miyaura cross-coupling reactions. Headspace GC-FID isolates and quantifies these volatiles.

  • Protocol:

    • Dissolve 50 mg of the sample in 1 mL of anhydrous DMSO in a headspace vial.

    • Equilibrate the vial at 85°C for 20 minutes to drive volatile solvents into the gas phase.

    • Inject 1 mL of the headspace gas onto a DB-624 capillary column and detect via FID.

Experimental Validation Data

Below is a representative validation dataset for a highly purified lot of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, demonstrating the execution of the mass balance system.

Analytical TechniqueTarget AttributeExperimental ResultAcceptance Criteria
HPLC-UV (254 nm) Organic Impurities99.85% Area≥ 99.0%
Karl Fischer Moisture Content0.12% w/w≤ 0.5% w/w
GC-FID Residual Solvents0.05% w/w (Ethyl Acetate)≤ 0.5% w/w (Total)
Residue on Ignition Inorganic Ash0.03% w/w≤ 0.1% w/w
Mass Balance Assay Absolute Purity 99.65% 98.0% - 102.0%

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • USP <11> Reference Standards - Draft published for Comment. ECA Academy / GMP Compliance. URL: [Link]

  • Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. URL: [Link]

  • Are You Handling USP Reference Standards Appropriately? Lachman Consultant Services, Inc. URL: [Link]

Sources

Comparative

Spectroscopic Comparison Guide: 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers

Executive Summary & Analytical Challenge The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to design highly selective kinase inhibitors, incl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to design highly selective kinase inhibitors, including clinical-stage ATM inhibitors 1[1]. During the synthesis of the specific derivative 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Target), positional isomers can readily form depending on the functionalization and cyclization strategies employed 2[2].

For researchers and drug development professionals, distinguishing the target from its regioisomers—specifically 6-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Alternative A) and 4-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Alternative B)—is critical for ensuring batch fidelity and structure-activity relationship (SAR) integrity. This guide provides an objective, causality-driven framework for differentiating these isomers using advanced spectroscopic techniques.

Structural & Mechanistic Rationale

The differentiation of these isomers relies heavily on the highly polarized electronic distribution of the azaindole core.

  • The 19F NMR Advantage: Because fluorine atoms are highly responsive to changes in their local chemical environment, ^19^F NMR is a premier technique for structural elucidation 3[3]. The pyridine nitrogen (N7 in azaindole numbering) exerts a strong electron-withdrawing inductive effect. A fluorine atom at the C6 position (Alternative A) is directly ortho to this nitrogen, leading to significant deshielding. Conversely, a fluorine at the C4 position (Target and Alternative B) is meta to the pyridine nitrogen, resulting in a more shielded chemical shift 4[5].

  • The 1H NMR Anisotropic Effect: The position of the methyl group (C2 vs. C3) fundamentally alters the chemical shift of the remaining pyrrole proton. A proton at C2 (Alternative B) is adjacent to the pyrrole nitrogen, experiencing strong deshielding, whereas a proton at C3 (Target) is further removed and appears further upfield.

Comparative Spectroscopic Data

Quantitative NMR Profiling

The following tables summarize the diagnostic chemical shifts required to objectively identify each isomer.

Table 1: Key ^1^H NMR Diagnostic Peaks (DMSO-d6, 400 MHz)

Compound Pyrrole Proton (1H) Pyridine Proton (1H) Methyl Protons (3H) Amine Protons (2H)
Target (4-F, 2-Me) ~6.2 ppm (s, C3-H) ~7.8 ppm (d, C6-H) ~2.4 ppm (s, C2-Me) ~5.5 ppm (br s)
Alternative A (6-F, 2-Me) ~6.2 ppm (s, C3-H) ~7.5 ppm (d, C4-H) ~2.4 ppm (s, C2-Me) ~5.6 ppm (br s)

| Alternative B (4-F, 3-Me) | ~7.1 ppm (s, C2-H) | ~7.8 ppm (d, C6-H) | ~2.2 ppm (s, C3-Me) | ~5.5 ppm (br s) |

Table 2: ^19^F and ^13^C NMR Diagnostic Parameters

Compound ^19^F Chemical Shift (ppm) ^13^C-^19^F Coupling (^1^JCF) Diagnostic ^13^C Shift
Target (4-F, 2-Me) ~ -105.0 ~ 240 Hz C4: ~155 ppm
Alternative A (6-F, 2-Me) ~ -72.0 ~ 235 Hz C6: ~160 ppm

| Alternative B (4-F, 3-Me) | ~ -105.5 | ~ 240 Hz | C4: ~154 ppm |

Mass Spectrometry (MS) Fragmentation

While all three isomers share the same exact mass (MW: 165.17,[M+H]^+^ at m/z 166.07), their collision-induced dissociation (CID) profiles differ. The proximity of the amine group at C5 to the fluorine atom facilitates a favorable transition state during fragmentation. Both the Target and Alternative A will show a prominent neutral loss of HF (-20 Da) yielding an m/z 146.07 fragment, a hallmark of ortho-fluoroamines.

Analytical Workflow & Logic Diagram

To streamline laboratory operations, the following decision tree outlines the logical progression of spectroscopic techniques used to isolate the target from its isomers.

IsomerDifferentiation Start Unknown Isomer (MW: 165.17) NMR1H 1H NMR Analysis (DMSO-d6) Start->NMR1H Branch1H_1 Singlet ~6.2 ppm (C3-H present) NMR1H->Branch1H_1 2-Methyl Branch1H_2 Singlet ~7.1 ppm (C2-H present) NMR1H->Branch1H_2 3-Methyl NMR19F 19F NMR Analysis (1H Decoupled) Branch19F_1 Shift ~ -105 ppm (C4-F) NMR19F->Branch19F_1 Branch19F_2 Shift ~ -72 ppm (C6-F) NMR19F->Branch19F_2 Branch1H_1->NMR19F IsomerB 4-Fluoro-3-methyl... (Alternative B) Branch1H_2->IsomerB Confirmed by C4-F Target 4-Fluoro-2-methyl... (Target) Branch19F_1->Target IsomerA 6-Fluoro-2-methyl... (Alternative A) Branch19F_2->IsomerA

Logical workflow for the spectroscopic differentiation of fluoro-azaindole isomers.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that automatically flag miscalibrations or assignment errors.

High-Resolution NMR Acquisition Protocol

Why this works: Relying solely on 1D chemical shifts can be misleading due to solvent effects or concentration-dependent variations. This protocol uses an internal standard for absolute calibration and a 2D spatial experiment to physically verify the atomic arrangement.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.5 mL of high-purity DMSO-d6.

  • Internal Calibration (Self-Validation Step 1): Add 0.05% v/v Trichlorofluoromethane (CFCl3) directly to the NMR tube. Set the CFCl3 ^19^F peak strictly to 0.0 ppm. This eliminates chemical shift drift caused by magnetic susceptibility differences.

  • ^19^F NMR Acquisition: Run the acquisition with inverse-gated ^1^H decoupling.

    • Critical Parameter: Set the relaxation delay (D1) to at least 3.0 seconds. Fluoroaromatics often exhibit long T1 relaxation times; a short D1 will result in inaccurate signal integration.

  • Spatial Confirmation (Self-Validation Step 2): Perform a ^1^H-^19^F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

    • Causality: For the Target (4-Fluoro), the HOESY spectrum must show an NOE cross-peak between the fluorine atom and the adjacent C5-amine protons, but no cross-peak with the C3-pyrrole proton (which is spatially too distant). If a cross-peak to the pyrrole proton appears, the molecule is incorrectly assigned.

LC-MS/MS Profiling Protocol

Why this works: Isobaric impurities from the synthetic matrix can cause false positives in standard MS. This protocol utilizes tandem mass spectrometry with a blank-validation step to ensure the observed fragments belong exclusively to the analyte.

  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Blank Validation (Self-Validation Step): Inject a pure solvent blank immediately prior to the sample run. The extracted ion chromatogram (EIC) at m/z 166.07 must show zero signal to rule out column carryover.

  • Acquisition: Operate the mass spectrometer in ESI+ mode. Monitor the parent ion [M+H]^+^ at m/z 166.07.

  • Fragmentation (MS2): Apply a collision energy of 20 eV. Monitor the product ion at m/z 146.07 to confirm the presence of the ortho-fluoroamine substructure via HF expulsion.

References

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Fluoroazaindolines by an Uncommon Radical ipso-Substitution of a C-F Bond. CSIRO Publishing.

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine proper disposal procedures

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: Comprehensive Safety, Handling, and Disposal Protocol As an application scientist overseeing laboratory safety and chemical logistics, I frequently encounter researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: Comprehensive Safety, Handling, and Disposal Protocol

As an application scientist overseeing laboratory safety and chemical logistics, I frequently encounter researchers mishandling complex heterocyclic intermediates. 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1036963-09-3)[1][2] is a highly specialized azaindole derivative, commonly utilized as a building block in the synthesis of kinase inhibitors and other pharmaceutical agents.

While its synthetic utility is exceptional, its molecular architecture—specifically the combination of a robust carbon-fluorine (C-F) bond, a basic amine, and a pyrrolopyridine core—creates a complex hazard profile. Improper disposal of this compound does not just violate environmental regulations; it actively endangers laboratory personnel and municipal waste infrastructure. This guide provides the authoritative, field-proven protocols necessary to manage, contain, and permanently destroy this chemical safely.

Part 1: Physicochemical Hazard Profile & Causality

To handle a chemical safely, one must understand the causality behind its hazards. We do not implement safety protocols arbitrarily; they are direct responses to the molecule's physical and chemical properties.

The primary danger of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine lies in its thermal decomposition. When subjected to standard combustion (e.g., a standard municipal incinerator operating at ~800°C), the molecule breaks down but fails to fully cleave the highly stable C-F bond. This results in the release of Hydrogen Fluoride (HF) gas , a highly corrosive and toxic compound that destroys incinerator linings and poses severe environmental risks. Furthermore, the high nitrogen content of the azaindole core and the primary amine group guarantees the generation of Nitrogen Oxides (NOx) upon oxidation.

Table 1: Physicochemical Hazard Profile & Causality

Hazard CategorySpecific RiskMechanistic CausalityMitigation Strategy
Thermal Decomposition HF Gas GenerationStrong C-F bonds require extreme energy to break, releasing corrosive Hydrogen Fluoride during standard combustion.High-temperature incineration (>1100°C) combined with alkaline scrubbers.
Thermal Decomposition NOx Gas GenerationThe pyrrolopyridine core and amine group oxidize to toxic nitrogen oxides during combustion.Incinerator equipped with Selective Catalytic Reduction (SCR) systems.
Chemical Reactivity Exothermic NeutralizationThe basic nature of the C5-amine and pyridine nitrogen reacts violently with strong acids.Strict waste segregation; store away from mineral acids (e.g., HCl, H2SO4).
Toxicological Mucous Membrane IrritationFine particulate nature allows deep respiratory penetration; basicity irritates mucosal tissues.Use damp sweeping techniques and P100 respirators during handling.

Part 2: Immediate Operational Safety & Spill Response

In the event of a spill, immediate containment is critical to prevent aerosolization of the powder. The following protocol is designed as a self-validating system, ensuring that the cleanup is not only effective but verifiably safe before normal laboratory operations resume.

Step-by-Step Spill Cleanup Protocol
  • Assessment & Evacuation: Determine the spill volume. If the spill exceeds 50g or occurs outside a fume hood, evacuate the immediate area to prevent the inhalation of aerosolized basic dust.

  • PPE Donning: Equip a P100 particulate respirator, double nitrile gloves, and chemical splash goggles. Causality: The primary route of exposure for fine fluorinated powders is inhalation and subsequent mucous membrane absorption.

  • Containment (Damp Sweeping): Lightly mist the spilled powder with water or a compatible inert solvent (e.g., isopropanol) to prevent dust generation. Never dry sweep. Dry sweeping aerosolizes the particles, exponentially increasing inhalation risk.

  • Absorption & Collection: Use inert absorbent pads or a dedicated HEPA-filtered vacuum. Transfer the collected material into a high-density polyethylene (HDPE) container.

  • Surface Decontamination & Validation: Wash the spill area with a mild detergent solution.

    • Validation Step: Swab the cleaned area with a moistened pH test strip. A neutral pH (6.5–7.5) indicates that the basic amine residue has been adequately neutralized and removed from the surface.

SpillResponse Spill 1. Chemical Spill Detected (Solid or Solution) Assess 2. Assess Extent & Evacuate (If > 50g or highly concentrated) Spill->Assess PPE 3. Don Appropriate PPE (N95/P100, Nitrile, Goggles) Assess->PPE Contain 4. Containment (Use damp sweeping or inert absorbent) PPE->Contain Collect 5. Collection & Validation (Transfer to waste & verify pH) Contain->Collect Label 6. Label as Hazardous Waste (Fluorinated Amine) Collect->Label

Figure 1: Immediate operational workflow for 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine spill containment.

Part 3: Waste Segregation & Storage Strategy

Proper waste segregation is a legal requirement under [3] and a fundamental principle outlined in [4][5]. Mixing fluorinated organics with non-halogenated waste streams needlessly increases the volume of waste that requires expensive, specialized incineration[6][7].

Table 2: Waste Segregation Matrix

Waste Stream / Chemical ClassCompatibilityRationale (Causality)
Halogenated Solvents (DCM, Chloroform)Compatible Both require high-temp incineration and halogen-specific waste processing.
Non-Halogenated Solvents (Hexane, EtOH)Incompatible Mixing contaminates clean streams, drastically increasing disposal costs.
Strong Mineral Acids (HCl, HNO3)Incompatible High risk of an exothermic acid-base reaction with the basic amine group.
Strong Oxidizers (Peroxides)Incompatible Risk of premature oxidation, leading to the release of toxic byproducts in storage.
Waste Packaging Protocol
  • Primary Containment: Place the chemical waste (whether solid powder or dissolved in a halogenated solvent) into a compatible primary container, strictly utilizing High-Density Polyethylene (HDPE) or PTFE-lined glass.

  • Secondary Containment: Place the primary container within a secondary spill-proof bin to prevent cross-contamination during transit.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Halogenated Organic Waste - Contains Fluorine and Amines." This specific phrasing alerts the disposal facility to the HF and NOx risks.

Part 4: Final Disposal & Incineration Pathway

Because of the fluorine atom, 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine cannot be disposed of via standard landfill or basic incineration. The only scientifically sound and legally compliant method of destruction is High-Temperature Incineration with Alkaline Scrubbing .

The Mechanistic Causality of the Disposal Pathway: When the waste reaches the disposal facility, it is injected into a rotary kiln incinerator operating at temperatures exceeding 1100°C (2012°F) . This extreme thermal environment is mandatory to provide the activation energy required to shatter the C-F bonds.

As the molecule combusts, it forms HF and NOx gases. To prevent these from entering the atmosphere, the exhaust gas is immediately routed through a wet scrubber system containing an alkaline solution, typically Calcium Hydroxide ( Ca(OH)2​ ) or Sodium Hydroxide ( NaOH ). The causality of this step is a simple neutralization reaction:

2HF+Ca(OH)2​→CaF2​+2H2​O

The toxic HF gas is converted into Calcium Fluoride ( CaF2​ ), a harmless, insoluble salt that can be safely filtered out and sent to a standard landfill.

DisposalPathway Gen Waste Generation (Solid/Liquid) Seg Segregation (Halogenated Organic) Gen->Seg Store Temporary Storage (Secondary Containment) Seg->Store Transport Licensed Transport (EPA/DOT Compliant) Store->Transport Incinerate High-Temp Incineration (>1100°C) Transport->Incinerate Scrubber Alkaline Scrubbing (Neutralize HF & NOx) Incinerate->Scrubber

Figure 2: End-to-end hazardous waste disposal pathway for fluorinated heterocyclic amines.

By adhering strictly to these protocols, laboratories not only ensure regulatory compliance but also protect their personnel and the environment from the insidious risks associated with fluorinated amine degradation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA; 2024. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Comprehensive Safety and Operational Guide: Handling 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Introduction 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1036963-09-3) is a highly specialized fluorina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Introduction 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1036963-09-3) is a highly specialized fluorinated azaindole building block widely utilized in the synthesis of kinase inhibitors and novel therapeutics. While its structural properties make it invaluable for drug discovery, the presence of a primary heterocyclic amine coupled with a fluorinated aromatic ring necessitates stringent environmental, health, and safety (EHS) protocols. This guide provides drug development professionals with field-proven, step-by-step methodologies for the safe handling, operational workflow, and disposal of this compound.

Mechanistic Hazard Profile: Understanding the Causality

To handle this compound safely, researchers must understand the chemical causality behind its hazards:

  • Primary Heterocyclic Amine Toxicity: Primary aromatic and heterocyclic amines can undergo N-hydroxylation in vivo, potentially forming reactive electrophiles that bind to cellular macromolecules[1]. This structural alert classifies the compound as a potential mutagen and systemic toxicant, requiring strict prevention of dermal and inhalation exposure[2].

  • Fluorine-Enhanced Lipophilicity: The substitution of a fluorine atom on the azaindole core significantly increases the molecule's lipophilicity. This enhances its ability to penetrate the stratum corneum (skin barrier) rapidly, making standard single-layer latex gloves insufficient for prolonged contact.

  • Environmental Persistence: The strong carbon-fluorine (C-F) bond resists natural biodegradation. Improper disposal can lead to the accumulation of fluorinated organic degradation products in aquatic ecosystems[3], necessitating specialized high-temperature incineration[4].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system begins with the correct PPE. The following matrix outlines the mandatory equipment and the mechanistic justification for each.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness)The primary amine increases dermal penetration risk. Double-gloving prevents breakthrough from lipophilic fluorinated derivatives[1].
Eye/Face Protection ANSI Z87.1 tight-fitting chemical safety gogglesFine powders of heterocyclic amines can cause severe conjunctival irritation and corneal damage upon contact[2].
Body Protection Flame-resistant, low-permeability lab coatPrevents accumulation of static-charged dust on clothing, mitigating chronic low-dose dermal exposure[5].
Respiratory N95/P100 particulate respirator (if outside hood)Mitigates inhalation of aerosolized particulates. The azaindole core can act as a respiratory irritant[5].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop, self-validating system where each step verifies the safety of the previous one.

Step 1: Environmental Preparation

  • Verify that the Class II chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, acids).

  • Line the weighing area with anti-static weighing paper to capture micro-spills.

Step 2: PPE Donning Sequence

  • Inspect the primary (inner) nitrile gloves for micro-tears by inflating them slightly. Don the inner gloves.

  • Put on the low-permeability lab coat, ensuring cuffs are tucked under the inner gloves.

  • Don the secondary (outer) nitrile gloves over the lab coat cuffs to create a continuous barrier.

  • Put on chemical safety goggles.

Step 3: Dispensing and Weighing

  • Transfer the sealed container of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine into the fume hood.

  • Use an anti-static, grounded micro-spatula to dispense the required mass. Causality: Fluorinated powders often carry static charges; grounding prevents the powder from aerosolizing or clinging to the vessel walls.

  • Seal the weighing vessel immediately after the target mass is reached.

Step 4: Transfer and Dissolution

  • Transfer the sealed weighing vessel to the reaction flask.

  • Add the reaction solvent (e.g., DMF, DMSO, or methanol) slowly to wash the sides of the vessel, ensuring all residual powder is dissolved[6].

  • Seal the reaction flask before removing it from the fume hood.

Step 5: Doffing and Decontamination

  • Remove the outer gloves inside the fume hood and dispose of them in the halogenated solid waste container.

  • Wipe down the micro-spatula and balance with a solvent-dampened wipe (e.g., isopropanol), followed by a dry wipe.

  • Remove inner gloves and wash hands thoroughly with soap and water[5].

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical progression of the handling protocol, ensuring containment at every stage.

SafeHandling Storage 1. Secure Storage (Cool, Dry, Inert Gas) PPE 2. Don Mandatory PPE (Double Nitrile, Goggles) Storage->PPE Pre-operation Hood 3. Transfer to Fume Hood (Class II Containment) PPE->Hood Enter Work Zone Weighing 4. Weighing & Dispensing (Anti-static Tools) Hood->Weighing Containment Reaction 5. Dissolution / Reaction (Closed System) Weighing->Reaction Minimize Dust Waste 6. Halogenated Waste Segregation Reaction->Waste Post-Reaction Decon 7. Decontamination & PPE Doffing Waste->Decon Cleanup

Workflow for the safe handling, transfer, and disposal of fluorinated heterocyclic amines.

Spill Response & Decontamination

In the event of a localized spill within the fume hood:

  • Containment: Do not sweep dry powder, as this generates inhalable dust.

  • Absorption: Cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite dampened with water or a mild solvent)[7].

  • Collection: Use a non-sparking scoop to collect the absorbent material and place it into a designated hazardous waste container[6].

  • Surface Decontamination: Wash the affected area with a detergent solution, followed by a thorough water rinse, to remove residual lipophilic traces[7].

Disposal Plan: Managing Fluorinated Organic Waste

Because 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine contains a stable C-F bond, it must not be disposed of in standard organic waste streams.

  • Waste Segregation: Collect all unused product, reaction byproducts, and contaminated consumables (pipette tips, wipes, outer gloves) in a clearly labeled "Halogenated Organic Waste" container[7].

  • Destruction Method: The waste must be routed to a licensed hazardous waste facility capable of high-temperature incineration. Standard incineration temperatures may be insufficient to completely mineralize fluorinated compounds; temperatures exceeding 1,000°C with adequate residence time are required to achieve >99.99% destruction and prevent the formation of persistent environmental pollutants[4].

References

  • Rowe Scientific. "Methyl Red indicator solution in methanol SDS (Heterocyclic amines safety guidance)." Available at: [Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at: [Link]

  • Scribd. "Hazcard: Heterocyclic Amines Safety." Available at: [Link]

  • Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances." Available at: [Link]

  • Oxford Academic. "Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds." Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.